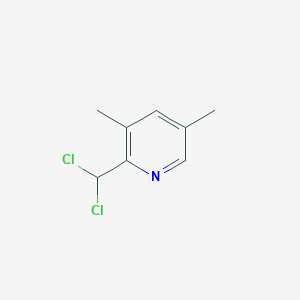
2-(Dichloromethyl)-3,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-3,5-dimethylpyridine: is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a dichloromethyl group at position 2 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride. The reaction is carried out under acidic conditions to facilitate the substitution of the hydrogen atom at position 2 with a dichloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dichloromethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3,5-dimethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(Dichloromethyl)-3,5-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-3,5-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyridine: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronate ester group, which imparts different chemical properties and reactivity.
Uniqueness: 2-(Dichloromethyl)-3,5-dimethylpyridine is unique due to the presence of both dichloromethyl and methyl groups on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis, medicinal chemistry, and industrial processes .
Propriétés
Numéro CAS |
88237-15-4 |
|---|---|
Formule moléculaire |
C8H9Cl2N |
Poids moléculaire |
190.07 g/mol |
Nom IUPAC |
2-(dichloromethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |
Clé InChI |
WCYXHOXQMLAPQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

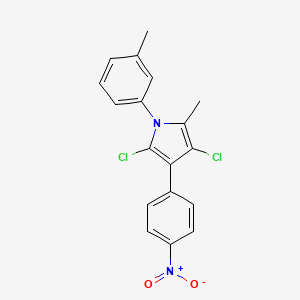
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
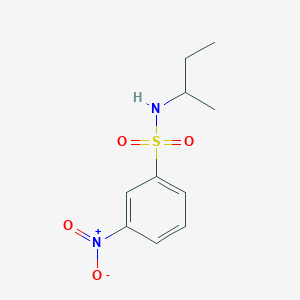
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
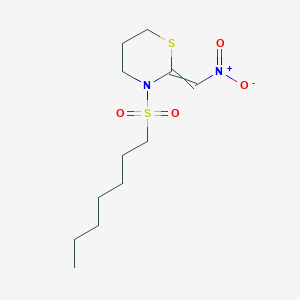
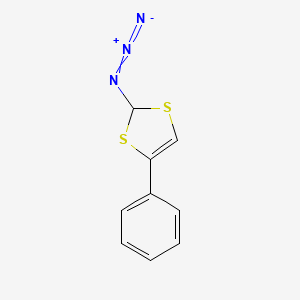
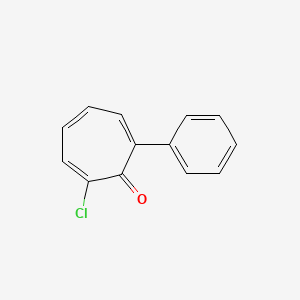
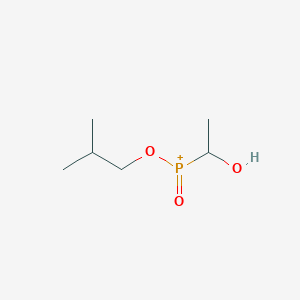

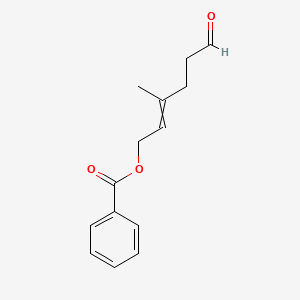

silane](/img/structure/B14387275.png)
